Comparative pKa Analysis: 4-Cyclohexylthiophenol vs. 4-tert-Butylthiophenol
The predicted pKa of 4-cyclohexylthiophenol is 6.77 ± 0.10 . This value is nearly identical to that of 4-tert-butylthiophenol, which has a predicted pKa of 6.76 ± 0.10 [1]. The negligible difference (0.01 pKa units) indicates that both substituents exert a similar electron-donating effect on the thiol group, making them virtually indistinguishable in terms of their Brønsted acidity and, by extension, their nucleophilicity in base-promoted S-alkylation reactions. In contrast, unsubstituted thiophenol is a significantly weaker acid with a pKa of approximately 6.82 [2], while 4-methylthiophenol has a pKa of 6.82 as well . This 0.05 unit difference translates to a ~12% difference in acid dissociation constant, which can be meaningful in pH-sensitive or kinetically controlled reactions.
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | 6.77 ± 0.10 (predicted) |
| Comparator Or Baseline | 4-tert-butylthiophenol: 6.76 ± 0.10 (predicted); Thiophenol: 6.82 (predicted); 4-methylthiophenol: 6.82 (predicted) |
| Quantified Difference | ΔpKa = 0.01 vs. 4-tert-butyl; ΔpKa = -0.05 vs. thiophenol/4-methyl |
| Conditions | Predicted values using ACD/Labs or similar software. |
Why This Matters
For applications where precise control over thiolate nucleophile concentration is critical (e.g., in aqueous-organic biphasic reactions or polymer functionalization), the subtle pKa difference between cyclohexyl and tert-butyl derivatives is negligible, but the 0.05 pKa shift relative to unsubstituted or methyl-substituted thiophenols may be sufficient to alter reaction selectivity or yield.
- [1] ChemHome123. (n.d.). 4-TERT-BUTYLTHIOPHENOL. Retrieved April 21, 2026, from https://chemhome123.com/goods/property/2396-68-1.html View Source
- [2] PubChem. (n.d.). Thiophenol. Retrieved April 21, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/7969 View Source
